![molecular formula C12H22N2O4 B1383443 1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid CAS No. 1795500-36-5](/img/structure/B1383443.png)
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
描述
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is an organic compound with potential applications in various fields of science. It features a cyclopentane ring with an amino group, a carboxylic acid group, and a tert-butoxy carbonyl-protected amino group, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the protection of amino groups, formation of the cyclopentane ring, and subsequent deprotection:
Step 1: Protection of the primary amine using tert-butoxy carbonyl (Boc) groups to prevent unwanted reactions.
Step 2: Introduction of the carboxyl group via carboxylation reaction.
Step 3: Formation of the cyclopentane ring by cyclization reaction under acidic or basic conditions.
Step 4: Deprotection of the amino group to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the aforementioned steps for large-scale synthesis, focusing on yield, purity, and cost-efficiency. This could include using batch or continuous flow reactors and optimizing reaction times and temperatures.
化学反应分析
Types of Reactions
Oxidation: This compound could undergo oxidation to form various oxidized products, potentially leading to structural modifications.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or remove the Boc group to expose the amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclopentane ring or the amino groups.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions involving nucleophiles like ammonia, amines, or other nucleophilic species.
Major Products Formed
Oxidation: Oxidized derivatives such as cyclopentane-dicarboxylic acids.
Reduction: Reduced derivatives like cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives.
科学研究应用
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid finds applications across different scientific domains:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potentially useful in studying enzyme interactions and receptor bindings.
Medicine: Could serve as a precursor to pharmaceuticals with therapeutic properties.
Industry: Possible applications in the production of polymers or other materials requiring specific structural features.
作用机制
Molecular Targets and Pathways
The compound’s mechanism of action would depend on the specific application:
Biological Systems: It might interact with proteins or enzymes, either inhibiting or promoting specific biochemical pathways.
Chemical Reactions: Acts as an intermediate or a reactant, participating in various chemical transformations based on its functional groups.
相似化合物的比较
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is unique in its structure and functional group arrangement. Comparing it to similar compounds:
Similar Compounds: Include other cyclopentane derivatives like 1-amino-3-methylcyclopentane-1-carboxylic acid.
Uniqueness: Its protected amino group allows for selective reactions and modifications, providing versatility in synthetic applications that other similar compounds might lack.
Exploring the complexities of this compound reveals its valuable role across multiple scientific fields
属性
IUPAC Name |
1-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-8-4-5-12(13,6-8)9(15)16/h8H,4-7,13H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIOBPQEBNUUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


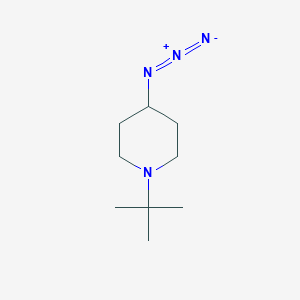
![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)
![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)
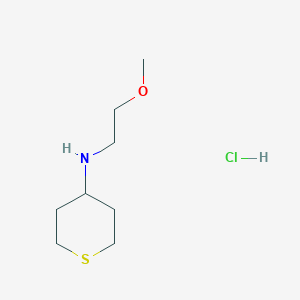
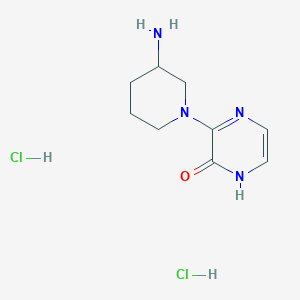
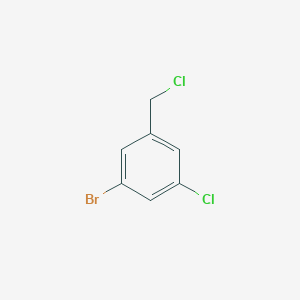
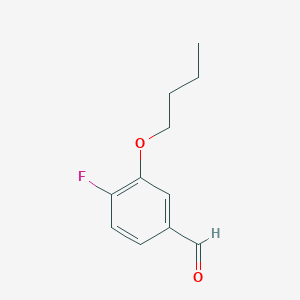
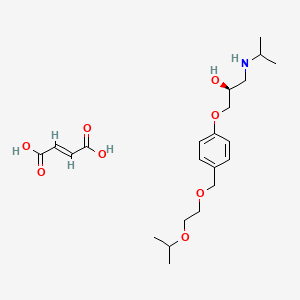
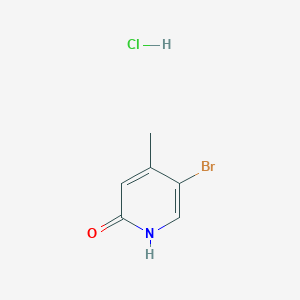
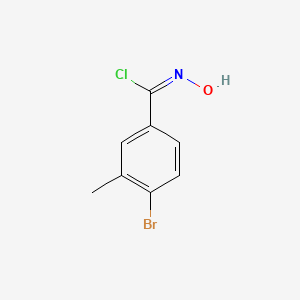
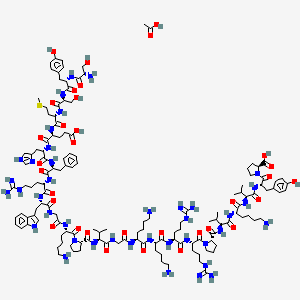
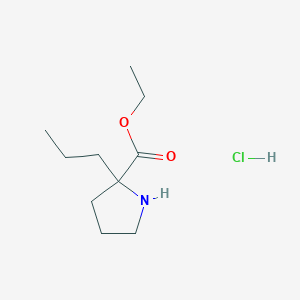
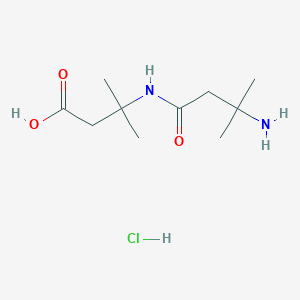
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride](/img/structure/B1383383.png)
